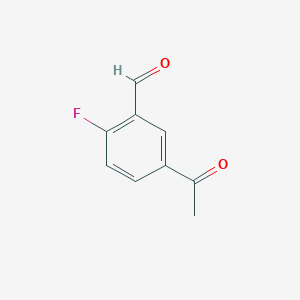

5-Acetyl-2-fluorobenzaldehyde

Description

5-Acetyl-2-fluorobenzaldehyde (IUPAC name: 2-fluoro-5-acetylbenzaldehyde) is an aromatic aldehyde derivative featuring a fluorine atom at the ortho-position (C2) and an acetyl group (COCH₃) at the para-position (C5) relative to the aldehyde functional group. Its molecular formula is C₉H₇FO₂, with an estimated molecular weight of 166.15 g/mol (calculated based on analogs like 5-Fluoro-2-methylbenzaldehyde ). The compound is likely to exhibit moderate polarity due to the electron-withdrawing effects of the fluorine and acetyl groups, influencing its solubility in organic solvents and reactivity in condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

5-acetyl-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJLHRTZAMOCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595418 | |

| Record name | 5-Acetyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319454-87-0 | |

| Record name | 5-Acetyl-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction of 2-fluorobenzaldehyde with acetone under basic conditions can yield 5-acetyl-2-fluorobenzaldehyde .

Industrial Production Methods: Industrial production of 5-acetyl-2-fluorobenzaldehyde may involve optimized versions of the Claisen-Schmidt condensation, utilizing microwave irradiation to enhance reaction rates and yields. This method allows for the selective formation of the desired product without significant side reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: 5-Acetyl-2-fluorobenzoic acid.

Reduction: 5-Acetyl-2-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Acetyl-2-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, 5-acetyl-2-fluorobenzaldehyde can be used to synthesize potential drug candidates. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting compounds .

Industry: This compound can be utilized in the production of specialty chemicals and materials. Its reactivity makes it a useful building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-acetyl-2-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s electronic properties, affecting its interactions with biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Acetyl-2-fluorobenzaldehyde with structurally related benzaldehyde derivatives:

Estimated values based on structural analogs.

*Inferred from 5-Acetyl-2-methoxybenzaldehyde’s safety data .

Key Observations:

- Substituent Effects: The acetyl group increases molecular weight and polarity compared to methyl or hydroxyl substituents. Fluorine at C2 reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions (e.g., C3 or C4 in bromination reactions, as seen in 5-Fluoro-2-hydroxybenzaldehyde’s synthesis ).

Biological Activity

5-Acetyl-2-fluorobenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

5-Acetyl-2-fluorobenzaldehyde is characterized by its acetyl and fluorine substituents on a benzaldehyde framework. The presence of the aldehyde group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 5-acetyl-2-fluorobenzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound's electronic properties, influencing its interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to 5-acetyl-2-fluorobenzaldehyde. For instance, derivatives of this compound have shown promising anti-proliferative effects against various cancer cell lines. A study reported that certain hybrids containing the 5-acetyl-2-fluorobenzaldehyde structure demonstrated significant inhibition of cell proliferation in HepG2 and HEp-2 cancer cell lines with IC50 values ranging from 5.9 to 9.5 μg/mL .

Inhibition of Kinase Activity

The compound has also been evaluated for its inhibitory effects on specific kinases such as CDK2 and GSK3β. In vitro assays indicated that some derivatives exhibited dual inhibitory activity against these kinases, which are crucial in regulating cell cycle and apoptosis. This suggests a potential mechanism for inducing cancer cell death through modulation of these pathways .

Study on Antiproliferative Activity

A detailed investigation into the antiproliferative activity of various derivatives of 5-acetyl-2-fluorobenzaldehyde was conducted, focusing on their effects on cell cycle progression and apoptosis induction. The results demonstrated that compound 13a , a derivative of 5-acetyl-2-fluorobenzaldehyde, caused significant G1 phase arrest and increased apoptosis rates in HepG2 cells compared to control groups .

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 1a | HEp-2 | 5.9 | CDK2/GSK3β Inhibition |

| 8a | HEp-2 | 7.5 | CDK2/GSK3β Inhibition |

| 13a | HepG2 | 9.5 | Apoptosis Induction |

Toxicology Considerations

While exploring the biological activities, it is essential to consider the potential toxic effects associated with 5-acetyl-2-fluorobenzaldehyde and its derivatives. Some studies have indicated that certain structural modifications can lead to reduced toxicity while maintaining or enhancing biological efficacy . Understanding these aspects is crucial for developing safer therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.